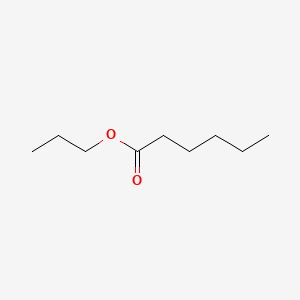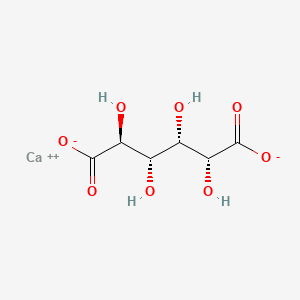
Propylhexanoat
Übersicht
Beschreibung
Propyl hexanoate, also known as propyl caproate, is an ester formed by the reaction of propanol with hexanoic acid . It is generally used for replicating the scents or flavors of fruit such as blackberry and pineapple, and is added to things such as food or perfume . It also has the use as a solvent for polar organic compounds .
Synthesis Analysis
Propyl hexanoate is formed by the condensation reaction (esterification) of propanol and hexanoic acid . The hydroxyl group from the propanol reacts with the hydroxyl group from the hexanoic acid to produce water and leave an oxygen that the parent acid and alcohol chains bond to, creating the ester .Molecular Structure Analysis
The molecular formula of Propyl hexanoate is C9H18O2 . It shares the same chemical formula with methyl octanoate, ethyl heptanoate, butyl pentanoate, etc. because they all have the same total carbon chain length .Chemical Reactions Analysis
Propyl hexanoate, being an ester, is generally used for replicating the scents or flavors of fruit such as blackberry and pineapple . It also has the use as a solvent for polar organic compounds .Physical And Chemical Properties Analysis
Propyl hexanoate has a molar mass of 158.241 g·mol−1 . It appears as a clear, colorless liquid . Its melting point is −68 °C and boiling point is 186 °C . It has a density of 0.9±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Lebensmittelgeschmackstoff
Propylhexanoat: wird in der Lebensmittelindustrie aufgrund seines fruchtigen Duftes, das an Brombeeren und Ananas erinnert, häufig als Geschmacksstoff verwendet {svg_1}. Es wird verschiedenen Lebensmitteln hinzugefügt, um natürliche Fruchtaromen nachzubilden und das sensorische Erlebnis der Verbraucher zu verbessern.
Parfümerie
Im Bereich der Parfümerie trägt This compound zu komplexen Duftkompositionen bei, indem es eine süße, tropische und grüne Note liefert {svg_2}. Seine Fähigkeit, das Aroma frischer Früchte hervorzurufen, macht es zu einem wertvollen Bestandteil bei der Herstellung von Parfüms und Kölnischwasser.
Lösungsmittel für organische Verbindungen
Aufgrund seiner chemischen Eigenschaften dient This compound als effektives Lösungsmittel für polare organische Verbindungen {svg_3}. Diese Anwendung ist entscheidend in der wissenschaftlichen Forschung, bei der die Löslichkeit und Reaktivität von Stoffen untersucht werden.
Synthese von Estern
This compound: selbst ist ein Ester, und seine Synthese durch Veresterung von Propanol mit Hexansäure ist eine grundlegende Reaktion, die in der organischen Chemie untersucht wird {svg_4}. Dieser Prozess ist für pädagogische Zwecke und für die Synthese anderer komplexer Moleküle von Bedeutung.
Analytische Chemie
In der analytischen Chemie kann This compound als Standard zur Kalibrierung von Instrumenten wie Gaschromatographen verwendet werden, die für die Identifizierung und Quantifizierung von Verbindungen in Mischungen unerlässlich sind {svg_5}.
Materialwissenschaft
Die Eigenschaften von This compound, wie z. B. seine Siede- und Schmelzpunkte, machen es zu einem interessanten Forschungsobjekt in der Materialwissenschaft. Es kann verwendet werden, um Phasenumwandlungen und das Verhalten organischer Flüssigkeiten unter verschiedenen Temperaturbedingungen zu untersuchen {svg_6}.
Umweltwissenschaften
Als flüchtige organische Verbindung sind die Umweltauswirkungen von This compound, insbesondere seine Rolle bei der Luftqualität und sein Potenzial zur Bildung photochemischen Smogs, ein Bereich der laufenden Forschung {svg_7}.
Pädagogisches Werkzeug
Schließlich wird This compound häufig in pädagogischen Einrichtungen verwendet, um die Prinzipien von Veresterungs- und Hydrolysereaktionen zu demonstrieren, die für das Verständnis der organischen Chemie von entscheidender Bedeutung sind {svg_8}.
Wirkmechanismus
Target of Action
Propyl hexanoate, also known as propyl caproate, is an ester . The primary targets of propyl hexanoate are the olfactory receptors in the nose and taste receptors in the mouth. These receptors are responsible for the perception of smell and taste, respectively .
Mode of Action
Propyl hexanoate is formed by the esterification of propanol and hexanoic acid . The hydroxyl group from the propanol reacts with the hydroxyl group from the hexanoic acid to produce water and leave an oxygen that the parent acid and alcohol chains bond to, creating the ester . This reaction requires an acid catalyst, such as concentrated sulfuric acid, and heat .
Biochemical Pathways
The formation of propyl hexanoate involves the biochemical pathway of esterification . This is a condensation reaction where a molecule of water is produced along with the ester . The esterification process can also be reversed (hydrolysis) to get propanol and hexanoic acid back from propyl hexanoate . This reaction occurs between the ester and water in the presence of a dilute acid catalyst and heat .
Pharmacokinetics
As an ester, propyl hexanoate is likely to undergo hydrolysis in the body, breaking down into propanol and hexanoic acid . The rate of this reaction may depend on various factors, including the presence of enzymes that catalyze ester hydrolysis.
Result of Action
The primary result of the action of propyl hexanoate is the perception of specific scents or flavors . The scent of this ester can be described as that of blackberries, pineapple, cheese, or wine . Therefore, it is often used in the food and perfume industries to replicate these scents or flavors .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Propyl hexanoate plays a significant role in biochemical reactions, particularly in the context of esterification processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be hydrolyzed by esterases, which are enzymes that catalyze the cleavage of ester bonds. This interaction results in the formation of propanol and hexanoic acid, which can further participate in metabolic pathways .
Cellular Effects
Propyl hexanoate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of propyl hexanoate can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, propyl hexanoate exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, propyl hexanoate can inhibit the activity of certain esterases, preventing the hydrolysis of other ester compounds. This inhibition can lead to an accumulation of ester substrates, affecting various biochemical pathways. Additionally, propyl hexanoate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propyl hexanoate can change over time. The compound’s stability and degradation are important factors to consider. Propyl hexanoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to propyl hexanoate has been shown to affect cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of propyl hexanoate vary with different dosages in animal models. At low doses, propyl hexanoate may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of propyl hexanoate have been associated with liver toxicity and disruptions in metabolic processes. Threshold effects have also been observed, where a certain dosage level triggers significant changes in cellular and physiological responses .
Metabolic Pathways
Propyl hexanoate is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. This interaction leads to the formation of propanol and hexanoic acid, which can further participate in metabolic processes. Propyl hexanoate can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells and tissues .
Transport and Distribution
Within cells and tissues, propyl hexanoate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, propyl hexanoate can accumulate in certain cellular compartments, affecting its localization and activity. The distribution of propyl hexanoate within tissues can also influence its overall effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of propyl hexanoate plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, propyl hexanoate may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization can impact its biochemical properties and influence various cellular processes .
Eigenschaften
IUPAC Name |
propyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-9(10)11-8-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUIWRWYYVBCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060823 | |
| Record name | Propyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with an ethereal, pineapple-blackberry odour | |
| Record name | Propyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034165 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/231/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
184.00 to 187.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034165 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol; insoluble in water | |
| Record name | Propyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/231/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865-0.871 | |
| Record name | Propyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/231/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
626-77-7 | |
| Record name | Propyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYL HEXANOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30A840S94U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034165 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-69 °C | |
| Record name | Propyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034165 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Bromobenzyl)oxy]acetic acid](/img/structure/B1201861.png)

![1-[3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl]ethanone](/img/structure/B1201868.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-](/img/structure/B1201871.png)
![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)





